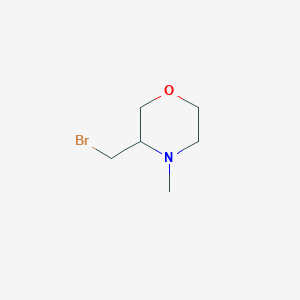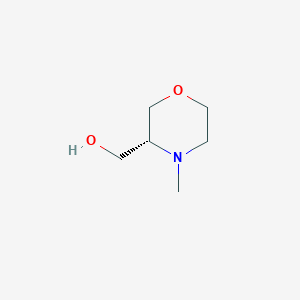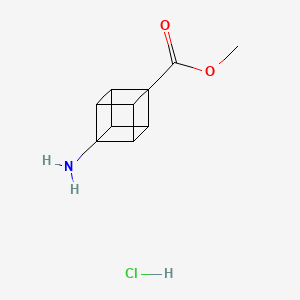
2,4-Diaminobenzotrifluoride
描述
2,4-Diaminobenzotrifluoride is an organic compound with the molecular formula C7H7F3N2. It is a derivative of benzene, where two amino groups are substituted at the 2nd and 4th positions, and a trifluoromethyl group is substituted at the 1st position. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
作用机制
Target of Action
Compounds with similar structures, such as 1,4-bis(trifluoromethyl)benzene, have been used in the design and synthesis of emitters exhibiting thermally activated delayed fluorescence . These compounds typically have symmetrical donor–acceptor–donor architectures .
Mode of Action
It’s known that similar compounds exhibit large dihedral angles between the donor and acceptor moieties, which can be accounted for by multiple charge-transfer states . The magnitude of oscillatory strength increases with deviation away from the orthogonality of the dihedral angle between the donor and acceptor .
Biochemical Pathways
Similar compounds have been shown to affect the thermally activated delayed fluorescence pathway .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption , which could potentially impact its bioavailability.
Result of Action
Similar compounds have been shown to emit cyan electroluminescence with unusually stable colors at different emitter concentrations and different voltages in devices .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diaminobenzotrifluoride typically involves a multi-step process:
Nitration: The starting material, benzotrifluoride, undergoes nitration to introduce nitro groups at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Nitration: Using concentrated nitric acid and sulfuric acid to nitrate benzotrifluoride.
Reduction: Employing catalytic hydrogenation or chemical reduction methods to convert nitro groups to amino groups.
化学反应分析
Types of Reactions
2,4-Diaminobenzotrifluoride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups or other oxidation states.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of fully reduced amine derivatives.
Substitution: Formation of substituted benzotrifluoride derivatives.
科学研究应用
2,4-Diaminobenzotrifluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of drugs with specific biological activities.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals
相似化合物的比较
Similar Compounds
3,4-Diaminobenzotrifluoride: Similar structure but with amino groups at the 3rd and 4th positions.
2,4-Diaminotoluene: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
2,4-Diaminobenzotrifluoride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased stability and lipophilicity compared to its non-fluorinated analogs .
属性
IUPAC Name |
4-(trifluoromethyl)benzene-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)5-2-1-4(11)3-6(5)12/h1-3H,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTYGKMXWWDBCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101283098 | |
| Record name | 4-(Trifluoromethyl)-1,3-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101283098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17139-64-9 | |
| Record name | 4-(Trifluoromethyl)-1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17139-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)-1,3-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101283098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-(2-aminoethyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B3040136.png)





